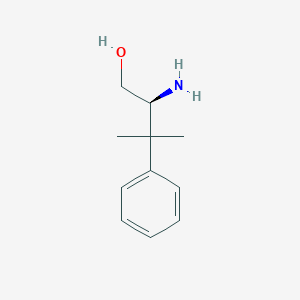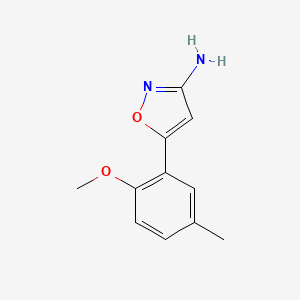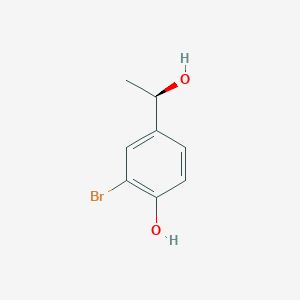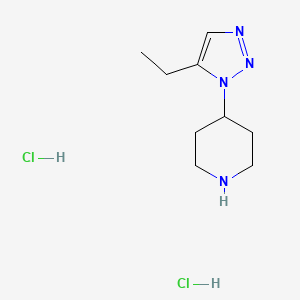![molecular formula C12H14BrNS B13607332 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
The synthesis of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate bromoalkane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminothiophenol attacks the bromoalkane, leading to the formation of the benzothiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Análisis De Reacciones Químicas
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis (programmed cell death) by targeting specific cellular pathways and enzymes . The exact mechanism can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Known for its use as a flavoring agent and in the synthesis of rubber accelerators.
2-Aminobenzothiazole: Widely used in the synthesis of dyes and pharmaceuticals.
2-Phenylbenzothiazole: Exhibits significant anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propiedades
Fórmula molecular |
C12H14BrNS |
|---|---|
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylbutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14BrNS/c1-9(8-13)6-7-12-14-10-4-2-3-5-11(10)15-12/h2-5,9H,6-8H2,1H3 |
Clave InChI |
VBWGNJQNKWRXDF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=NC2=CC=CC=C2S1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)






![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)





